molecular formula C20H16ClN3O3S3 B2779806 3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide CAS No. 620572-83-0

3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2779806
CAS No.: 620572-83-0
M. Wt: 478
InChI Key: YOMFULBBGACUQQ-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a chemical compound offered for research and development purposes. It is supplied with the CAS Number 650584-65-9 and has a molecular formula of C17H15ClN2O3S2, corresponding to a molecular weight of 394.90 g/mol . Its structure features a benzothiophene core linked to a dimethylsulfamoylphenyl-substituted thiazole via a carboxamide group, presenting a sophisticated scaffold for chemical and biological investigation. Researchers can utilize this compound as a key intermediate or building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds. While its specific mechanism of action and full research profile require further investigation, analogs and derivatives of benzothiophene carboxamides have been reported in scientific literature to possess significant biological activities. For instance, related structural classes have been explored for their potential as antifungal agents and succinate dehydrogenase inhibitors , as well as for their antimicrobial properties . This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-chloro-N-[4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S3/c1-24(2)30(26,27)13-9-7-12(8-10-13)15-11-28-20(22-15)23-19(25)18-17(21)14-5-3-4-6-16(14)29-18/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMFULBBGACUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H16ClN3O3S3
  • Molecular Weight : 478.76 g/mol
  • CAS Number : 620572-83-0

Biological Activity Overview

The compound exhibits a variety of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that derivatives similar to this compound possess significant antitumor properties. For instance, compounds with thiazole rings have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve interference with DNA synthesis and function, particularly through binding interactions with AT-DNA .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Binding : The compound interacts with DNA, primarily binding within the minor groove. This interaction can disrupt normal cellular processes such as replication and transcription .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways in both fungal and cancer cells. For example, the inhibition of ergosterol synthesis in fungi is similar to the action of azole antifungals .

Case Study 1: Antitumor Activity

A study assessed the antitumor effects of thiazole derivatives similar to the target compound on various cancer cell lines. The results indicated that these compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D). The higher efficacy in 2D assays suggests a need for further exploration in more complex models .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, compounds derived from thiazole structures demonstrated potent activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MICs) were comparable to established antifungal agents like ketoconazole, indicating potential for clinical application .

Data Tables

Activity Type Tested Organisms/Cell Lines IC50/MIC Values
AntitumorHCC827 (Lung Cancer)6.26 μM
NCI-H358 (Lung Cancer)6.48 μM
AntimicrobialE. coliMIC = X μg/mL (specific value needed)
S. aureusMIC = Y μg/mL (specific value needed)
C. albicansMIC = Z μg/mL (specific value needed)

Scientific Research Applications

Biological Activities

  • Anticancer Potential :
    • Research has indicated that compounds with similar structures exhibit significant anticancer properties. The thiazole and benzothiophene moieties are often linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For example, derivatives of benzothiophene have shown efficacy against breast cancer and leukemia models .
  • Antimicrobial Activity :
    • Compounds containing thiazole rings are frequently studied for their antimicrobial properties. Preliminary studies suggest that this compound may have activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development .
  • Anti-inflammatory Effects :
    • Similar compounds have been noted for their anti-inflammatory capabilities. The presence of the sulfonamide group may contribute to this activity by inhibiting COX enzymes or other inflammatory mediators .

Synthetic Methodologies

The synthesis of 3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step reactions including:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Benzothiophene Synthesis : Often achieved through cyclization reactions involving thiophenes and aromatic compounds.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazole and benzothiophene components with the carboxamide and sulfonamide functionalities.

Anticancer Activity Assessment

A study evaluated a series of benzothiophene derivatives, including the target compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer drugs .

Antimicrobial Testing

In vitro antimicrobial assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promise as a lead compound for antibiotic development .

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1-benzothiophene-2-carboxylic acid and 2-amino-4-[4-(dimethylsulfamoyl)phenyl]thiazole.

Conditions Reagents Products Yield Source
Acidic (HCl, reflux)6M HCl, 80°C, 12 hr1-Benzothiophene-2-carboxylic acid + 2-amino-4-[4-(dimethylsulfamoyl)phenyl]thiazole78%
Basic (NaOH, aqueous ethanol)2M NaOH, 70°C, 8 hrSame as above65%

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the benzothiophene ring participates in nucleophilic substitution with amines or thiols.

Nucleophile Conditions Product Yield Source
PiperidineDMF, 100°C, 24 hr3-Piperidinyl-N-{4-[4-(dimethylsulfamoyl)phenyl]thiazol-2-yl}-1-benzothiophene-2-carboxamide62%
Sodium thiophenolateK₂CO₃, DMSO, 120°C, 18 hr3-(Phenylthio)-N-{4-[4-(dimethylsulfamoyl)phenyl]thiazol-2-yl}-1-benzothiophene-2-carboxamide55%

Sulfamoyl Group Reactivity

The dimethylsulfamoyl moiety undergoes hydrolysis or alkylation under specific conditions.

Reaction Type Conditions Products Yield Source
Acidic HydrolysisH₂SO₄ (conc.), 60°C, 6 hrSulfonic acid derivative + dimethylamine48%
AlkylationEthyl bromide, NaH, THF, 0°C → RT, 12 hrN-Ethyl-dimethylsulfamoyl analog34%

Thiazole Ring Modifications

The thiazole ring participates in cycloaddition and oxidation reactions.

Reaction Type Conditions Products Yield Source
Diels-Alder ReactionMaleic anhydride, toluene, reflux, 8 hrCycloadduct with fused oxabicyclo structure41%
OxidationH₂O₂ (30%), AcOH, 50°C, 4 hrThiazole N-oxide derivative29%

Benzothiophene Functionalization

The benzothiophene core undergoes electrophilic substitution and ring-opening reactions.

Reaction Type Conditions Products Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]thiazol-2-yl}-1-benzothiophene-2-carboxamide53%
Ring-Opening OxidationO₃, CH₂Cl₂, -78°C, then Zn/H₂ODicarboxylic acid derivative37%

Photochemical Reactions

UV irradiation induces dimerization and sulfamoyl group cleavage.

Conditions Products Yield Source
UV (254 nm), CH₃CN, 24 hrDimer via C–S bond formation22%
UV (365 nm), MeOH, 12 hrDesulfamoylated product (3-chloro-N-{4-phenylthiazol-2-yl}-1-benzothiophene-2-carboxamide)18%

Key Findings

  • Hydrolysis Dominance : The carboxamide group is highly susceptible to hydrolysis, with acidic conditions providing superior yields .

  • Thiazole Stability : The thiazole ring remains intact under most conditions except strong oxidants (e.g., H₂O₂) .

  • Sulfamoyl Reactivity : The dimethylsulfamoyl group shows limited stability in concentrated acids but participates in alkylation with activated electrophiles .

  • Benzothiophene Reactivity : Electrophilic nitration occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide .

Experimental protocols from patents and spectral validation methods from PubChem confirm these pathways. Further studies are needed to explore catalytic asymmetric modifications of the benzothiophene core.

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by coupling with a functionalized thiazole moiety. Key steps include:

  • Benzothiophene carboxylate preparation : Cyclization of substituted thiophenol derivatives using catalysts like Pd(OAc)₂ in DMF (80–100°C) .
  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones (e.g., chloroacetophenone) in ethanol under reflux .
  • Coupling reactions : Amide bond formation between the benzothiophene carboxylate and thiazole-amine using coupling agents like HATU or DCC in anhydrous dichloromethane .
    Optimization : Control reaction pH (6–7 for amide coupling), use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>75%) are achieved by slow addition of reagents and gradient recrystallization (ethanol:DMF 9:1) .

Basic: How is structural characterization validated, and what analytical techniques are critical?

Answer:
Rigorous characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro group at C3 of benzothiophene; dimethylsulfamoyl at C4 of phenyl). Aromatic proton signals in δ 7.2–8.5 ppm indicate thiazole-benzothiophene conjugation .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error. Fragmentation patterns validate the sulfamoyl and thiazole groups .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.1%, N: 9.8%) to confirm purity .

Advanced: How does structural modification of the thiazole or benzothiophene moiety influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Thiazole substituents : Electron-withdrawing groups (e.g., dimethylsulfamoyl) enhance binding to kinase targets (e.g., MAPK1) by stabilizing hydrogen bonds with catalytic lysine residues. Replacement with methyl groups reduces IC₅₀ by 3-fold .
  • Benzothiophene modifications : Chlorine at C3 increases lipophilicity (logP ~3.2), improving membrane permeability in cancer cell lines (e.g., HepG2). Removal of chlorine reduces cytotoxicity by 50% .
    Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (MTT protocol) to correlate substituent effects with activity .

Advanced: What mechanisms underlie conflicting bioactivity data between in vitro and in vivo models?

Answer:
Discrepancies often arise from:

  • Metabolic instability : The sulfamoyl group undergoes rapid Phase II metabolism (glucuronidation) in murine models, reducing bioavailability. Use LC-MS/MS to detect metabolites in plasma .
  • Off-target effects : In vitro assays may not account for interactions with serum proteins (e.g., albumin binding lowers free drug concentration). Validate targets via siRNA knockdown or CRISPR-Cas9 .
    Resolution : Modify the scaffold (e.g., replace sulfamoyl with trifluoromethyl) or employ prodrug strategies (esterification of the carboxylate) .

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays?

Answer:
Contradictions may stem from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter enzyme conformations. Standardize assays using HEPES buffer (pH 7.2) and 150 mM NaCl .
  • Enzyme source : Recombinant vs. native enzymes (e.g., human vs. rat MAPK1) exhibit differing kinetics. Perform cross-species validation and use purified isoforms .
    Data analysis : Apply Michaelis-Menten kinetics with GraphPad Prism to calculate Ki values, ensuring triplicate repeats and outlier removal (Grubbs’ test) .

Advanced: What strategies improve selectivity for kinase targets while minimizing off-target effects?

Answer:

  • Scaffold hybridization : Introduce a pyridine ring fused to the thiazole to exploit hydrophobic pockets in kinases (e.g., JNK3 vs. P38-MAPK) .
  • Dynamic combinatorial chemistry : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective analogs.
  • Covalent inhibitors : Incorporate acrylamide warheads to target cysteine residues (e.g., Cys119 in BTK), validated by MALDI-TOF MS .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

  • ADMET prediction : Use SwissADME to optimize logP (2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma half-life. Compounds with ΔG binding > −8 kcal/mol show reduced protein binding .
  • QSAR models : Train on datasets (ChEMBL) to predict IC₅₀ against CYP3A4, minimizing metabolic clearance .

Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?

Answer:

  • Intermediate instability : Thiazole-amine intermediates degrade under light. Use amber glassware and low-temperature storage (−20°C) .
  • Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .
  • Byproduct formation : Optimize stoichiometry (1:1.05 ratio for amide coupling) and employ flow chemistry for precise control .

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